molecular formula C15H11N3O2 B2736218 4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide CAS No. 946260-07-7

4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide

Cat. No.: B2736218
CAS No.: 946260-07-7
M. Wt: 265.272
InChI Key: CQEQLXYQHPFHQM-UHFFFAOYSA-N
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Description

4-Hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological and pharmaceutical activities. This compound features a quinoline core with a hydroxyl group at the 4-position, a pyridin-2-yl group at the nitrogen, and a carboxamide group at the 3-position. The unique structure of this compound makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Hydroxyl Group: The hydroxyl group at the 4-position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group can be attached to the nitrogen through nucleophilic substitution reactions using pyridine derivatives.

    Formation of the Carboxamide Group: The carboxamide group at the 3-position can be formed through amidation reactions using carboxylic acid derivatives and amine sources.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

    Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The pyridin-2-yl group can participate in substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogenated pyridine derivatives and nucleophiles.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Functionalized pyridine derivatives.

Scientific Research Applications

4-Hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

    4-Hydroxyquinoline: Shares the quinoline core and hydroxyl group but lacks the pyridin-2-yl and carboxamide groups.

    N-(Pyridin-2-yl)quinoline-3-carboxamide: Similar structure but lacks the hydroxyl group at the 4-position.

    Quinoline-3-carboxamide: Lacks both the hydroxyl and pyridin-2-yl groups.

Uniqueness: 4-Hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-14-10-5-1-2-6-12(10)17-9-11(14)15(20)18-13-7-3-4-8-16-13/h1-9H,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEQLXYQHPFHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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